2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid
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Overview
Description
2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 2-methoxy-5-methylphenyl to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the benzoic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(2-Methoxy-5-methylphenyl)-4-carboxybenzoic acid.
Reduction: Formation of 2-(2-Methoxy-5-methylphenyl)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methylphenylboronic acid
- 2-Methoxy-5-methylphenylacetic acid
- 2-Methoxyphenyl isocyanate
Uniqueness
2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid is unique due to the presence of both methoxy and nitro groups on the aromatic rings. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-9-3-6-14(21-2)13(7-9)12-8-10(16(19)20)4-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFQLHMWJGYPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689960 |
Source
|
Record name | 2'-Methoxy-5'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-09-8 |
Source
|
Record name | 2'-Methoxy-5'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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